Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

Description

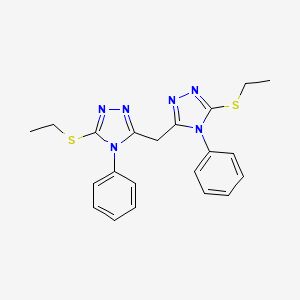

Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a symmetric bis-triazole derivative featuring two 1,2,4-triazole rings connected via a methane bridge. Each triazole moiety is substituted at the 4-position with a phenyl group and at the 5-position with an ethylthio (-SCH₂CH₃) group.

Properties

CAS No. |

62575-57-9 |

|---|---|

Molecular Formula |

C21H22N6S2 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

3-ethylsulfanyl-5-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C21H22N6S2/c1-3-28-20-24-22-18(26(20)16-11-7-5-8-12-16)15-19-23-25-21(29-4-2)27(19)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |

InChI Key |

HIAPJHYVVPUWGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylthio group.

Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.

Methane Bridge Formation: The final step involves the formation of the methane bridge, which can be achieved through a condensation reaction using formaldehyde or a similar methylene donor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The ethylthio (-S-CH₂CH₃) groups undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Key Findings :

-

Oxidation selectivity depends on stoichiometry: 1 equivalent of oxidant typically yields sulfoxides, while 2 equivalents produce sulfones .

-

Ozonolysis cleaves the ethylthio group, forming sulfonic acids, which are precursors for further functionalization .

Substitution Reactions

The triazole ring and sulfide groups participate in nucleophilic and electrophilic substitutions.

Electrophilic Aromatic Substitution

| Reagent | Position Substituted | Product | Conditions | References |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Para to phenyl | Nitro-substituted derivatives | 0–5°C, 2h | |

| Halogenation (Cl₂, FeCl₃) | Triazole C-5 | Chlorinated triazole | RT, 6h |

Nucleophilic Substitution

| Nucleophile | Leaving Group | Product | Conditions | References |

|---|---|---|---|---|

| Amines | Ethylthio | Amino-substituted triazoles | K₂CO₃, DMF, 80°C | |

| Thiols | Ethylthio | Thioether-linked derivatives | Cs₂CO₃, THF, reflux |

Key Findings :

-

The ethylthio group acts as a leaving group in nucleophilic substitutions, enabling the introduction of amines or thiols .

-

Electrophilic substitution occurs preferentially at the para position of the phenyl ring due to steric hindrance from the triazole core.

Coordination Chemistry

The triazole nitrogen atoms coordinate with transition metals, forming stable complexes.

Key Findings :

-

Cu(II) complexes exhibit catalytic activity in oxidation reactions .

-

Ag(I) polymers show enhanced antibacterial properties compared to the free ligand .

Cyclization and Ring Expansion

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles.

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| H₂SO₄, 100°C | - | Triazolo[1,5-a]pyrimidine | 60% | |

| POCl₃, reflux | - | Triazolo[3,4-b]thiadiazine | 45% |

Key Findings :

-

Cyclization often involves intramolecular attack by the triazole nitrogen on adjacent electrophilic centers .

-

Products like triazolopyrimidines are investigated for anticancer activity .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions modify the phenyl or triazole rings.

| Reaction Type | Catalytic System | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted derivatives | 75–90% | |

| Sonogashira | PdCl₂, CuI | Alkynylated triazoles | 68% |

Key Findings :

Scientific Research Applications

Chemistry

In chemistry, Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its triazole ring, which is known to interact with various biological targets.

Medicine

Medicinally, triazole derivatives are known for their antifungal and antibacterial properties. This compound may be investigated for similar therapeutic applications, including potential use as an antimicrobial agent.

Industry

In industry, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or the binding affinity of receptors. The ethylthio and phenyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s core structure can be compared to several analogs with modifications in substituents or bridging groups:

Key Structural Differences:

- Pyridine vs. Methane Bridging : Compounds like 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine () replace the methane bridge with a pyridine ring, altering electronic properties and π–π stacking interactions .

- Thioalkyl vs. Thioaryl Substituents : Analogs such as 4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m, ) feature longer alkyl chains (butylthio), which may enhance lipophilicity compared to ethylthio groups .

- Functionalized Bridges : Derivatives like 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol () introduce hydroxyl groups on the bridging ethane, enabling hydrogen bonding and solubility adjustments .

Physical Properties

Melting points and solubility vary significantly with substituents:

*Estimated based on ethylthio analogs.

Biological Activity

Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antioxidant properties, and its potential applications in therapeutic settings.

Chemical Structure and Synthesis

The compound is characterized by a bis(triazole) structure with ethylthio and phenyl substituents. The synthesis typically involves the reaction of 5-(ethylthio)-4-phenyl-4H-1,2,4-triazole with appropriate reagents under controlled conditions to yield the desired bis(triazole) derivative.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 3.0 - 4.5 |

| Other Triazole Derivatives | HCT 116 (Colon Cancer) | 4.363 |

The IC50 values indicate that this compound exhibits potent inhibitory activity comparable to established chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively studied. This compound has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 μg/mL |

| S. aureus | 8 μg/mL |

| Candida albicans | 32 μg/mL |

These findings suggest that this compound may serve as a potential lead in the development of new antibacterial agents .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of this compound has been evaluated using DPPH and ABTS assays:

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 0.397 |

| ABTS | 0.87 |

These results indicate that the compound possesses significant antioxidant capabilities comparable to well-known antioxidants like ascorbic acid .

Case Studies

A notable study explored the effects of this compound in a murine model of cancer. Mice treated with the compound showed a marked reduction in tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.

Q & A

Q. Basic

- IR-spectrophotometry : Identifies functional groups (e.g., S-H stretching at ~2500 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .

- TLC : Monitors reaction progress and purity using silica gel plates and UV visualization .

Advanced : For complex derivatives, combine NMR (¹H/¹³C) with mass spectrometry to resolve ambiguities in regiochemistry or metal coordination .

How can researchers optimize reaction conditions to improve yield when synthesizing metal complexes of this compound?

Advanced

Metal complexes are synthesized by adding aqueous metal sulfates (e.g., FeSO₄, CuSO₄) to sodium/potassium salts of the parent acid. Key factors:

| Metal Salt | Molar Ratio (Compound:Metal) | Reaction Time | Yield Range |

|---|---|---|---|

| FeSO₄ | 2:1 | 2–3 hours | 60–75% |

| CuSO₄ | 2:1 | 1.5 hours | 70–85% |

| ZnSO₄ | 2:1 | 2 hours | 65–80% |

Methodological Note : Adjust pH to 6–7 during metal addition to prevent hydroxide precipitation. Use chelating agents (e.g., EDTA) to stabilize labile metal ions .

What strategies address discrepancies in pharmacological activity data across studies on triazole derivatives?

Advanced

Contradictions often arise from:

- Substituent effects : The 4-phenyl group enhances lipophilicity, while ethylthio at the 5-position modulates electron density, altering receptor binding .

- Methodological variability : Differences in assay conditions (e.g., bacterial strains, solvent polarity) can skew antimicrobial results. Standardize protocols using CLSI guidelines .

Resolution : Perform comparative studies under controlled conditions and use computational docking to predict structure-activity relationships (SAR) .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., H₂S) .

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for incineration or neutralization .

How does the choice of substituents at the 4-position of the triazole ring influence the compound’s physicochemical properties?

Advanced

Substituents (R-groups) at the 4-position critically impact:

| R-Group | Solubility (H₂O) | LogP | Thermal Stability |

|---|---|---|---|

| -Ph | Low | 3.2 | High (>200°C) |

| -CH₂COONa | High | 1.8 | Moderate (~150°C) |

| -Morpholine | Moderate | 2.5 | Low (<100°C) |

Mechanistic Insight : Bulky aryl groups (e.g., phenyl) increase hydrophobicity and thermal stability, while polar groups (e.g., carboxylate) enhance aqueous solubility for bioavailability studies .

What is the role of microwave irradiation in synthesizing triazole derivatives, and how does it compare to conventional methods?

Advanced

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes vs. 6 hours) by improving energy transfer. Benefits include:

- Higher yields (85–95% vs. 60–75% under reflux) .

- Reduced side reactions due to uniform heating .

Limitation : Scalability challenges require specialized equipment, making it less practical for large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.